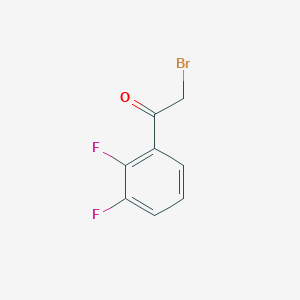
5-Tert-butyl-2-iodo-1,3-dimethylbenzene
Overview
Description
5-Tert-butyl-2-iodo-1,3-dimethylbenzene, also known as 5-TBI-1,3-DMB, is an organic compound with a molecular formula of C10H15I. It is widely used in organic synthesis and as a reagent in laboratory experiments. This compound is highly reactive due to its presence of an iodide group and tert-butyl group. In
Scientific Research Applications
Synthesis and Structural Characterization
A study by Selvakumar et al. (2011) in "Dalton transactions" focuses on the synthesis and structural characterization of pincer type bicyclic diacyloxy- and diazaselenuranes. This research involved the use of dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, which shares a structural resemblance with 5-tert-butyl-2-iodo-1,3-dimethylbenzene, in the creation of new bicyclic compounds. These compounds were characterized using single-crystal X-ray crystallography and investigated using both experimental and computational studies, providing insight into the structural aspects of pincer type bicyclic chalcogenuranes (Selvakumar, K., Singh, H. B., Goel, N., Singh, U., & Butcher, R., 2011).
Nitration and Formation of Adducts
Another study by Fischer and Teo (1978) in the "Canadian Journal of Chemistry" investigated the nitration of 4-tert-butyl-1,2-dimethylbenzene in acetic anhydride, leading to the formation of various products. This study is relevant as it demonstrates the chemical reactivity of tert-butyl-dimethylbenzene compounds in nitration reactions, which could be similar to the behavior of this compound under similar conditions (Fischer, A., & Teo, K., 1978).
Genotoxicity Assessment
A study by Chen et al. (2008) in the "Journal of hazardous materials" assessed the genotoxicity of various compounds including methyl-tert-butyl ether and benzene. While this study does not directly involve this compound, it highlights the importance of evaluating the genotoxic effects of tert-butyl compounds on human lymphocytes. This research could be pertinent when considering the safety and biological impact of similar compounds in scientific research (Chen, C. S., Hseu, Y., Liang, S.-h., Kuo, J.-Y., & Chen, S., 2008).
Overcharge Protection in Batteries
Zhang et al. (2010) in "Journal of Power Sources" synthesized 3,5-di-tert-butyl-1,2-dimethoxybenzene as a redox shuttle additive for overcharge protection of lithium-ion batteries. This research is significant as it provides insights into the potential use of tert-butyl-dimethoxybenzene derivatives, such as this compound, in enhancing the safety and efficiency of lithium-ionbatteries. The study explored the electrochemical stability and structure of these compounds, offering valuable information for the development of battery overcharge protection systems (Zhang, Z., Zhang, L., Schlueter, J., Redfern, P., Curtiss, L., & Amine, K., 2010).
Photochemical Properties of Pyrene Derivatives
Hu et al. (2013) in the "Journal of Luminescence" conducted a study on the synthesis, crystal structure, and photophysical properties of 5-mono- and 5,9-bis-(arylethynyl)-functionalized pyrenes. This research involved tert-butyl-1,3-dimethylpyrene derivatives, providing insights into their potential use in organic optoelectronic applications. The findings are relevant to the scientific research applications of this compound, as they highlight the significance of tert-butyl-dimethylbenzene structures in developing materials for electronic and light-emitting devices (Hu, J.-Y., Feng, X., Seto, N., Iwanaga, F., Era, M., Matsumoto, T., Tanaka, J., & Yamato, T., 2013).
Organocatalytic Ring-Opening Polymerization
Zhang et al. (2007) in "Macromolecules" demonstrated that phosphazene bases are active organocatalysts for the living ring-opening polymerization (ROP) of cyclic esters. While not directly involving this compound, this study sheds light on the potential catalytic applications of similar tert-butyl compounds in polymer chemistry. The research provides valuable information on the use of organocatalysts in synthesizing polyesters with predictable molecular weights and narrow polydispersities, which can be relevant to similar tert-butyl compounds in polymer synthesis (Zhang, L., Nederberg, F., Pratt, R., Waymouth, R., Hedrick, J. L., & Wade, C., 2007).
Safety and Hazards
Mechanism of Action
It’s also possible that this compound is primarily used in industrial applications rather than biological or medical contexts, which would explain the lack of information on its biological activity. For example, some compounds are used as solvents or in the synthesis of other chemicals .
If you have access to scientific databases or journals, you might be able to find more information there. Alternatively, you could reach out to researchers who specialize in this area or contact the supplier of the compound for more information .
properties
IUPAC Name |
5-tert-butyl-2-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKWYPTZVFBKKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372348 | |
| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5122-20-3 | |
| Record name | 5-tert-Butyl-2-iodo-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




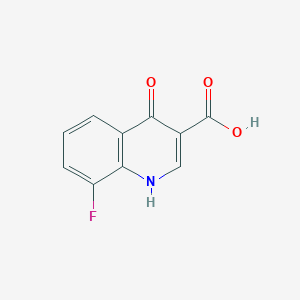
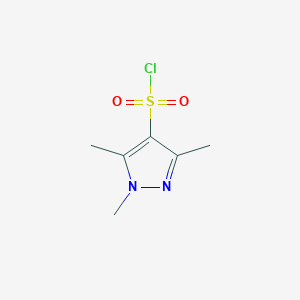

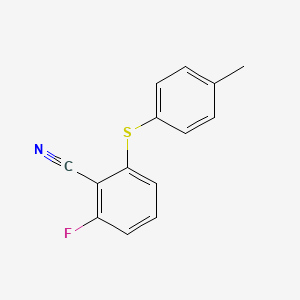



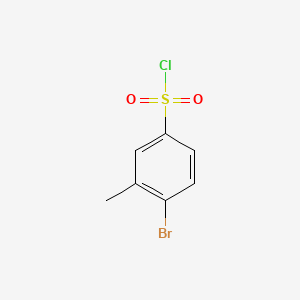

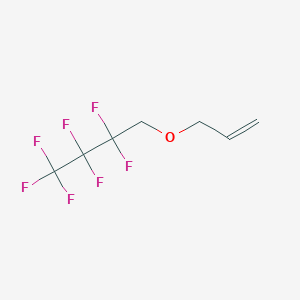

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)
